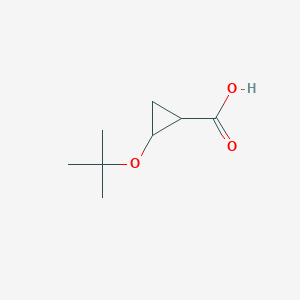
2-(tert-Butoxy)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a cyclopropane derivative with a tert-butoxy group attached to the second carbon and a carboxylic acid group attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with tert-butyl alcohol and a suitable catalyst. One common method includes the use of tert-butyl hydroperoxide and a metal catalyst such as titanium isopropoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
2-(tert-Butoxy)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxy)cyclopropane-1-carboxylate: An ester derivative with similar reactivity.
2-(tert-Butoxy)cyclopropane-1-carboxamide: An amide derivative with different chemical properties.
2-(tert-Butoxy)cyclopropane-1-carboxyl chloride: An acid chloride derivative used in acylation reactions.
Uniqueness
2-(tert-Butoxy)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a tert-butoxy group, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) |
InChI Key |
DDPPJEZOTLIJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B15261118.png)
![Tricyclo[4.3.1.0,3,8]decan-4-amine](/img/structure/B15261125.png)
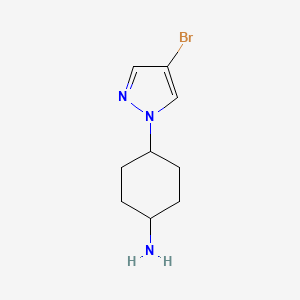
![2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15261141.png)
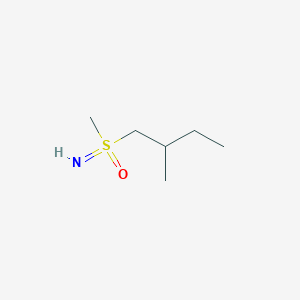

![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15261160.png)
![2-[4-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B15261171.png)
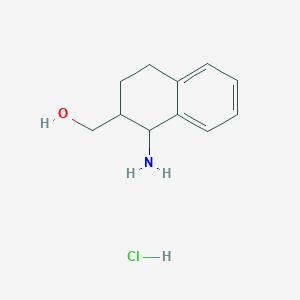


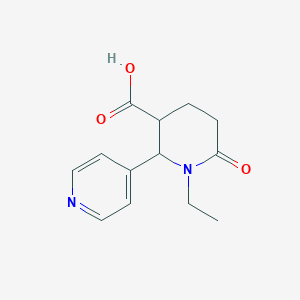
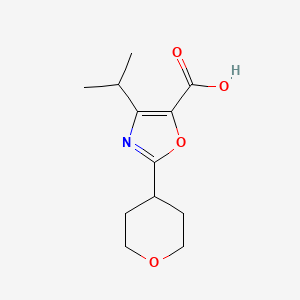
![[5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15261205.png)
